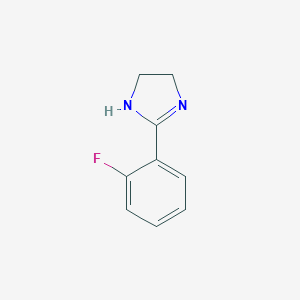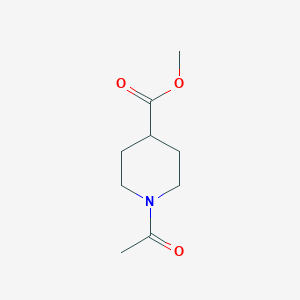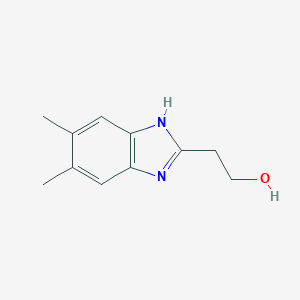![molecular formula C13H11Cl2NS B178854 4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline CAS No. 107623-18-7](/img/structure/B178854.png)
4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline is a chemical compound with the linear formula C13H11Cl2NS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The electrochemical oxidation of 4-chloroaniline, a model compound, was investigated in a water/acetonitrile mixture . It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .Molecular Structure Analysis
The molecular structure of 4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline is represented by the linear formula C13H11Cl2NS . The molecular weight of this compound is 284.209 .Chemical Reactions Analysis
In water/acetonitrile mixtures and in the absence of nucleophiles, the most likely reaction on produced chloronium is hydrolysis and p-quinoneimine formation .Applications De Recherche Scientifique
Synthesis and Characterization
"4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline" and related compounds are synthesized through various chemical reactions, highlighting their importance in organic synthesis. For instance, the synthesis and antimicrobial activity of new 2,5-disubstituted 1,2,4-triazoles involve treating aniline derivatives, including 4-chloro aniline, with carbon disulphide and concentrated ammonia to obtain respective substituted compounds, which are further processed to study their antimicrobial properties (Jalihal, Sharabasappa, & Kilarimath, 2009).
Electropolymerization and Coating Applications
Aniline derivatives are also central to developing new materials with specific properties. For example, the electropolymerized aniline-based fiber coating for solid-phase microextraction of phenols from water demonstrates the potential of aniline derivatives in creating new, efficient materials for environmental monitoring (Bagheri, Mir, & Babanezhad, 2005).
Environmental Applications
The compound and its derivatives find applications in environmental science, especially in the detection and analysis of pollutants. For instance, a study utilizing a nanostructure-amplified sensor for the square wave voltammetric determination of hydrazine and 4-chlorophenol as two significant water pollutants highlights the compound's role in environmental monitoring and protection (Tahernejad-Javazmi et al., 2018).
Analytical Chemistry
In analytical chemistry, derivatives of "4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline" are utilized in sensors and detection methods. An electrochemical strategy to determine thiosulfate, 4-chlorophenol, and nitrite as three crucial pollutants in water samples via a nanostructure modified sensor shows the importance of these compounds in developing new analytical tools (Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017).
Mécanisme D'action
Target of Action
It is known that 4-chloroaniline, a related compound, is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine
Mode of Action
Studies on 4-chloroaniline have shown that it can undergo various chemical reactions, such as allylation, povarov reaction with cyclopentadiene, and mannich reaction with aldehydes and cyclic ketones . These reactions could potentially lead to the formation of bioactive compounds .
Biochemical Pathways
One study has shown that 4-chloroaniline can undergo one-electron oxidation followed by a disproportionation reaction, leading to the formation of unstable chloronium . In the absence of nucleophiles, the most likely reaction on produced chloronium is hydrolysis and p-quinoneimine formation .
Result of Action
4-chloroaniline, a related compound, exhibits antimicrobial action against some bacteria and molds , suggesting that 4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline may have similar effects.
Action Environment
It is known that the compound’s reactions can occur in water/acetonitrile mixtures , suggesting that the solvent environment could play a role in its reactivity.
Propriétés
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NS/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAVJNVCQNVRPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCSC2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline | |
CAS RN |
107623-18-7 |
Source


|
| Record name | 4-CHLORO-N-(((4-CHLOROPHENYL)THIO)METHYL)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)







![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)